molecular formula C12H16N2 B1455750 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine CAS No. 1334146-07-4

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine

Cat. No. B1455750
CAS RN: 1334146-07-4
M. Wt: 188.27 g/mol
InChI Key: VEQMEZFYCRYTBG-UHFFFAOYSA-N
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Description

“2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine” is a compound that contains an indole core structure, which is a bicyclic molecule, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole structures are prevalent in many natural substances, such as neurotransmitters, and are necessary for their activity .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be potent antiviral agents, potentially including “2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine”.

Anti-inflammatory Properties

The indole nucleus is known to contribute to anti-inflammatory effects. Derivatives of indole can be synthesized to target specific inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma .

Anticancer Applications

Indole derivatives are being explored for their potential use in cancer treatment. They can act on various pathways involved in cancer cell proliferation and survival . The compound could be part of novel therapeutic strategies against cancer.

Anti-HIV Effects

Indole derivatives have shown promise as anti-HIV agents. Their ability to bind with high affinity to multiple receptors makes them suitable candidates for the development of new drugs to combat HIV .

Antioxidant Effects

The indole scaffold is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. This property can be harnessed in the prevention of diseases caused by free radicals .

Antimicrobial Activity

Indole derivatives possess antimicrobial properties, making them useful in the fight against bacterial and fungal infections. Their structural diversity allows for the targeting of a wide range of microbial species .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and indole derivatives have been identified as potential antitubercular agents. They can be designed to interfere with the bacterial mechanisms specific to Mycobacterium tuberculosis .

Antidiabetic Potential

Research has indicated that indole derivatives could play a role in managing diabetes. They may affect insulin secretion or sensitivity, providing a new avenue for diabetes treatment .

Antimalarial Properties

Indole compounds have been studied for their antimalarial effects. They can be engineered to target the life cycle of Plasmodium species, the parasites responsible for malaria .

Anticholinesterase Activity

Indole-based compounds can inhibit cholinesterase enzymes, which is beneficial in treating neurodegenerative diseases like Alzheimer’s disease .

Future Directions

The future directions for the study and application of “2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine” and similar compounds could involve further exploration of their synthesis methods, their potential biological activities, and their roles in various biological systems .

Mechanism of Action

properties

IUPAC Name

2-(1,6-dimethylindol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQMEZFYCRYTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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